N,N',N''-Tritosyldiethylenetriamine disodium salt
Overview
Description
N,N',N''-Tritosyldiethylenetriamine disodium salt is a chemical compound with the molecular formula [CH3C6H4SO2N(Na)CH2CH2]2NSO2C6H4CH3 and a molecular weight of 609.69 g/mol. This compound is a derivative of diethylenetriamine, where the amine groups are substituted with tosylate groups. It is known for its complexation properties with various metal ions and its utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of diethylenetriamine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with stringent control of temperature and pH to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N,N',N''-Tritosyldiethylenetriamine disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Tosylate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Tosylate-substituted compounds.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of complex molecules and coordination compounds due to its ability to form stable complexes with metal ions. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals. Industry: It is utilized in the production of catalysts and materials with specific properties.
Mechanism of Action
The mechanism by which N,N',N''-Tritosyldiethylenetriamine disodium salt exerts its effects involves its interaction with metal ions to form stable complexes. These complexes can act as catalysts in various chemical reactions or as agents in biological systems. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with metal centers in enzymes or other biomolecules.
Comparison with Similar Compounds
Ethylene di (p-toluenesulfonate)
Diethylene glycol di (p-toluenesulfonate)
N,N-Bis [2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide
Uniqueness: N,N',N''-Tritosyldiethylenetriamine disodium salt is unique in its ability to form stable complexes with a wide range of metal ions, making it versatile in both synthetic and biological applications. Its trisubstituted structure provides enhanced stability and reactivity compared to its simpler analogs.
Properties
IUPAC Name |
disodium;(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonylazanidylethyl]amino]ethyl]azanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S3.2Na/c1-20-4-10-23(11-5-20)35(29,30)26-16-18-28(37(33,34)25-14-8-22(3)9-15-25)19-17-27-36(31,32)24-12-6-21(2)7-13-24;;/h4-15H,16-19H2,1-3H3;;/q-2;2*+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXFIPYUNYRUJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]CCN(CC[N-]S(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3Na2O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391594 | |
Record name | N,N',N''-Tritosyldiethylenetriamine disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52601-80-6 | |
Record name | N,N',N''-Tritosyldiethylenetriamine disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N',N''-Tri-p-tosyldiethylenetriamine,disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.